(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride

Description

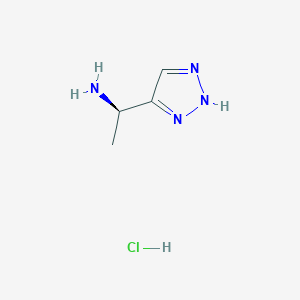

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride is a chiral ethanamine derivative featuring a 2H-triazol-4-yl substituent at the α-carbon position. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. The (1R)-configuration confers stereospecificity, which may influence its biological interactions, such as binding to enzymes or receptors. Triazole rings are known for their metabolic stability and hydrogen-bonding capabilities, making them common pharmacophores in drug design .

Properties

IUPAC Name |

(1R)-1-(2H-triazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOZVNPFMBMTHQ-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NNN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride typically involves the following steps:

Formation of the Triazole Ring:

Introduction of the Ethanamine Group: The triazole ring can be functionalized with an ethanamine group through nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.

Reduction: Reduction reactions can modify the triazole ring or the ethanamine group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different triazole derivatives, while substitution could introduce various functional groups to the ethanamine moiety.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. The triazole ring is known for its stability and ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The triazole ring can form stable interactions with various biological targets, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-Containing Analogs

- 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (): This analog substitutes the 2H-triazol-4-yl group with a 5-methyl-4H-1,2,4-triazol-3-yl moiety. The 1,2,4-triazole system differs in nitrogen positioning, altering hydrogen-bonding patterns compared to 2H-triazole derivatives .

[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride ():

Here, the triazole is substituted with a propenyl group, introducing hydrophobicity. The 1,2,3-triazole core may engage in click chemistry or copper-catalyzed reactions, unlike 2H-triazole derivatives .

Indole and Benzothiazole Derivatives

Tryptamine hydrochloride (Compound 1, ):

Replaces the triazole with an indole ring. Indole derivatives exhibit strong π-π stacking interactions (e.g., with HSP90’s ATP-binding site) via their nitro and amide groups . The triazole in the target compound may offer similar hydrogen-bonding but with reduced aromaticity.(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine hydrochloride ():

The benzothiazole core introduces sulfur-based resonance and fluorescence properties, which are absent in triazoles. This could affect both spectroscopic detection and redox activity .

Aryl-Substituted Ethanamines

(R)-1-(4-Bromophenyl)ethanamine hydrochloride ():

A bromophenyl group provides electron-withdrawing effects, enhancing stability but reducing nucleophilicity. The triazole’s electron-rich nature may favor interactions with electrophilic targets .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Polar Solvents) |

|---|---|---|---|---|

| (1R)-1-(2H-Triazol-4-yl)ethanamine;HCl | C₄H₉ClN₄ | 148.60 | 2H-Triazol-4-yl | High (hydrochloride salt) |

| 1-(5-Methyl-4H-triazol-3-yl)ethanamine;HCl | C₅H₁₀ClN₅ | 183.62 | 5-Methyl-4H-triazol-3-yl | Moderate |

| Tryptamine hydrochloride | C₁₀H₁₃ClN₂ | 196.68 | Indole-3-yl | High |

| (R)-1-(4-Bromophenyl)ethanamine;HCl | C₈H₁₀BrClN | 244.53 | 4-Bromophenyl | Moderate |

Key Observations :

Biological Activity

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C4H8ClN4

- Molecular Weight : 144.59 g/mol

- IUPAC Name : (1R)-1-(2H-triazol-4-yl)ethanamine hydrochloride

Biological Activity Overview

The biological activities of this compound have been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.

- Anticancer Properties : Potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Investigated for its role in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have shown that triazole derivatives possess potent antimicrobial properties. For instance, this compound has been tested against several Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines. The following table summarizes the IC50 values observed in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of p53 expression |

| A549 (Lung Cancer) | 3.5 | Caspase-3 activation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and side chains significantly influence the biological activity of the compound. For example, substituents at the 4-position of the triazole ring enhance antimicrobial potency, while specific amine groups improve anticancer efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of this compound. These analogs were assessed for their biological activities, leading to the identification of more potent derivatives with improved pharmacokinetic profiles.

Example Case Study

In a study published by , a series of triazole derivatives were synthesized and screened for their antimicrobial activity against resistant bacterial strains. The most active compound exhibited an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in treating antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.